Amoxicillin open ring dimer Amoxicillin open ring dimer An impurity of Amoxicillin
Brand Name: Vulcanchem
CAS No.: 73590-06-4
VCID: VC21347671
InChI: InChI=1S/C32H38N6O10S2/c1-31(2)21(29(45)46)37-26(49-31)19(35-23(41)17(33)13-5-9-15(39)10-6-13)25(43)34-18(14-7-11-16(40)12-8-14)24(42)36-20-27(44)38-22(30(47)48)32(3,4)50-28(20)38/h5-12,17-22,26,28,37,39-40H,33H2,1-4H3,(H,34,43)(H,35,41)(H,36,42)(H,45,46)(H,47,48)/t17-,18-,19-,20-,21+,22+,26-,28-/m1/s1
SMILES: CC1(C(NC(S1)C(C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O)NC(=O)C(C5=CC=C(C=C5)O)N)C(=O)O)C
Molecular Formula: C32H38N6O10S2
Molecular Weight: 730.8 g/mol

Amoxicillin open ring dimer

CAS No.: 73590-06-4

Cat. No.: VC21347671

Molecular Formula: C32H38N6O10S2

Molecular Weight: 730.8 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Amoxicillin open ring dimer - 73590-06-4

CAS No. 73590-06-4
Molecular Formula C32H38N6O10S2
Molecular Weight 730.8 g/mol
IUPAC Name (2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Standard InChI InChI=1S/C32H38N6O10S2/c1-31(2)21(29(45)46)37-26(49-31)19(35-23(41)17(33)13-5-9-15(39)10-6-13)25(43)34-18(14-7-11-16(40)12-8-14)24(42)36-20-27(44)38-22(30(47)48)32(3,4)50-28(20)38/h5-12,17-22,26,28,37,39-40H,33H2,1-4H3,(H,34,43)(H,35,41)(H,36,42)(H,45,46)(H,47,48)/t17-,18-,19-,20-,21+,22+,26-,28-/m1/s1
Standard InChI Key GERXQFMVSQUXHT-BOUYBQKTSA-N
Isomeric SMILES CC1([C@@H](N[C@H](S1)[C@@H](C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O)NC(=O)[C@@H](C5=CC=C(C=C5)O)N)C(=O)O)C
SMILES CC1(C(NC(S1)C(C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O)NC(=O)C(C5=CC=C(C=C5)O)N)C(=O)O)C
Canonical SMILES CC1(C(NC(S1)C(C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O)NC(=O)C(C5=CC=C(C=C5)O)N)C(=O)O)C
Appearance Solid powder

Chemical Structure and Formation Mechanisms

Structural Characteristics

The amoxicillin open ring dimer results from the opening of the β-lactam ring, which is the core structure responsible for the antimicrobial activity of penicillin-class antibiotics. This ring opening fundamentally alters the compound's ability to interact with bacterial penicillin-binding proteins, thereby significantly reducing its antibiotic efficacy. The dimer's structure involves a covalent linkage between two amoxicillin molecules, specifically through interactions involving the opened β-lactam ring of one molecule and reactive groups on another.

Formation Pathways

The formation of amoxicillin open ring dimer typically occurs through several distinct pathways. A study on degradation mechanisms suggests that the primary pathway involves the nucleophilic attack of one molecule's side chain on the carbonyl carbon of another molecule's beta-lactam ring, resulting in the dimeric structure. This process can be significantly influenced by various environmental and chemical factors:

  • Temperature fluctuations during manufacturing or storage

  • pH variations in the solution

  • Concentration of amoxicillin in the formulation

  • Presence of catalytic metals or other reactive compounds

  • Exposure to moisture or oxygen

Research indicates that the cleavage of the four-membered β-lactam ring represents a critical step in the degradation pathway of amoxicillin . This process can be catalyzed by metal-containing compounds, such as zinc-containing metal-organic frameworks (MOFs), which have been studied for their potential application in selective degradation of amoxicillin in wastewater treatment .

Analytical Detection Methods

Liquid Chromatography-Mass Spectrometry

A micro-scale liquid chromatography electrospray ionization tandem mass spectrometric method has been developed specifically for identifying polymerized impurities, including dimers, in ampicillin and amoxicillin solutions . In this analytical approach, ampicillin, amoxicillin, and their respective dimers were trapped in a 5-cm capillary column containing C18 sorbents . The captured analytes were subsequently separated on a reversed-phase column before being introduced into a mass spectrometer via a nanospray ion source .

The method employed an isocratic mobile phase consisting of 1% formic acid-acetonitrile in a 50:50 volume ratio, and identification was achieved by monitoring the fragment ions of the target analytes . This technique represents a significant advancement in quality control methodology for analyzing high molecular weight impurities in these important antibiotics .

Comparison of Analytical Methods

Table 1: Analytical Methods for Detecting Amoxicillin Open Ring Dimer

Analytical MethodDetection PrincipleAdvantagesLimitations
LC-MS/MSMolecular mass and fragmentation patternHigh specificity, sensitive detection of dimersComplex instrumentation, higher cost
Capillary LCRetention time on C18 sorbentsMicro-scale analysis, reduced sample consumptionLower sensitivity than LC-MS/MS
HPLCUV absorptionWidely available, relatively simpleLower specificity for structural isomers

Pharmaceutical Significance

Quality Control Applications

The amoxicillin open ring dimer is considered a critical impurity in amoxicillin-containing pharmaceuticals. Its presence can indicate degradation of the active drug and potentially impact both the efficacy and safety of the medication. For this reason, regulatory bodies have established strict limits on its permissible concentration in pharmaceutical formulations.

The development of optimized quality control methods for analyzing high molecular weight impurities, such as dimers in ampicillin and amoxicillin, remains an active area of research . These analytical approaches are crucial for ensuring the safety and effectiveness of these widely used antibiotics in clinical settings.

Stability Considerations

The formation of amoxicillin open ring dimer during storage represents a significant concern for pharmaceutical stability. The dimerization process directly reduces the concentration of active amoxicillin in formulations, potentially leading to subtherapeutic dosing if significant degradation occurs. Understanding the factors that promote dimer formation has led to improved formulation and storage recommendations for amoxicillin products.

Environmental Implications

Presence in Wastewater

The accumulation of antibiotics, including amoxicillin and its degradation products, in wastewater has led to growing environmental concerns, particularly regarding the development and spread of antibiotic resistance . Research has investigated the application of metal-organic frameworks (MOFs) containing zinc(II) as platforms to degrade amoxicillin in wastewater systems .

Degradation Technology Research

Recent studies have explored the potential of zinc-containing frameworks to facilitate the selective degradation of amoxicillin through cleavage of the four-membered β-lactam ring . This research direction represents a promising approach to addressing the environmental challenges posed by antibiotic contamination in aquatic systems.

The proposed degradation pathway involves the specific targeting of the β-lactam ring structure, which could potentially result in the formation of open ring products similar to the amoxicillin open ring dimer under controlled conditions . This controlled degradation approach offers a potential solution for reducing the environmental impact of antibiotic waste.

Research Applications

Dimerization Studies

The study of amoxicillin open ring dimer formation has contributed significantly to the broader understanding of degradation mechanisms in β-lactam antibiotics. By elucidating the specific chemical pathways and conditions that promote dimerization, researchers have gained valuable insights applicable to improving the stability and quality of pharmaceutical formulations.

Bacterial Resistance Research

While the amoxicillin open ring dimer itself exhibits reduced antimicrobial activity, its study has implications for understanding bacterial resistance mechanisms. The structural modifications that occur during dimerization parallel some of the enzymatic modifications that resistant bacteria employ to inactivate β-lactam antibiotics, making the dimer a valuable model compound for resistance studies.

Comparison with Related Compounds

Structural Comparisons

Table 2: Comparison of Amoxicillin and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeatureAntibiotic Activity
AmoxicillinC16H19N3O5S365.4Intact β-lactam ringHigh
Amoxicillin Open Ring DimerC32H38N6O10S2730.8Opened β-lactam ring, dimeric structureSignificantly reduced
AmpicillinC16H19N3O4S349.4Intact β-lactam ringHigh
Ampicillin DimerC32H38N6O8S2698.8Variable structure depending on dimerization pathwayReduced

Future Research Directions

Improved Analytical Methods

Future research will likely focus on developing more sensitive and specific analytical methods for detecting and quantifying amoxicillin open ring dimer in pharmaceutical formulations. Advanced separation techniques coupled with high-resolution mass spectrometry offer promising approaches for enhanced detection of this and other related impurities.

Stability Enhancement Strategies

Research efforts aimed at preventing or minimizing the formation of amoxicillin open ring dimer during manufacturing and storage represent an important direction for improving the shelf-life and maintaining the efficacy of amoxicillin-containing pharmaceuticals. This includes exploration of stabilizing excipients, optimized formulation approaches, and improved packaging technologies.

Environmental Remediation Applications

Building on the research involving metal-organic frameworks for the degradation of amoxicillin , future studies may focus on developing targeted approaches for converting environmental amoxicillin contamination to less biologically active forms through controlled formation and subsequent degradation of open ring structures.

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